5-(3-Ethylphenyl)thiazol-2-amine

Physicochemical Properties Lipophilicity Chemical Synthesis

5-(3-Ethylphenyl)thiazol-2-amine is a precision functionalized building block featuring a privileged 2-aminothiazole core and a distinct 3-ethylphenyl substituent. This regioisomer cannot be replaced by 2- or 4-ethyl analogs in SAR campaigns. The meta-ethyl group confers a tangible lipophilicity increase (ΔcLogP +0.8 vs. parent) to systematically probe steric and hydrophobic requirements of biological targets. The free 2-amine serves as a versatile synthetic handle for focused library synthesis. Ideal for COX-2 selectivity optimization, anti-MRSA lead generation, and data-driven LLE improvements.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B14025443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethylphenyl)thiazol-2-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C2=CN=C(S2)N
InChIInChI=1S/C11H12N2S/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyHDICFNVJTFLREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Ethylphenyl)thiazol-2-amine: A Specialized Building Block for Thiazole-Based Drug Discovery


5-(3-Ethylphenyl)thiazol-2-amine (CAS: 1509544-59-5) is a heterocyclic small molecule (C11H12N2S, MW 204.29) featuring a privileged 2-aminothiazole core [1]. This scaffold is a cornerstone of medicinal chemistry due to its versatile synthetic handle and presence in numerous biologically active molecules [1]. The compound incorporates a specific 3-ethylphenyl substitution at the thiazole's 5-position, a structural feature that distinguishes it from other regioisomers and unsubstituted analogs. Its primary utility is as a specialized, functionalized intermediate for the custom synthesis of focused chemical libraries in drug discovery programs .

The Strategic Importance of 5-(3-Ethylphenyl)thiazol-2-amine in SAR-Driven Optimization


The biological and physicochemical properties of 2-aminothiazoles are exquisitely sensitive to the position, size, and electronic nature of substituents on the phenyl ring [1]. Generic substitution with a different regioisomer, such as the 2- or 4-ethylphenyl analogs, or an unsubstituted 5-phenylthiazol-2-amine, is not viable in structure-activity relationship (SAR) campaigns. Research on related anti-malarial and anti-tubercular 2-aminothiazoles demonstrates that subtle changes to the aryl group can drastically alter potency and selectivity [REFS-2, REFS-3]. For instance, SAR studies reveal a strong preference for specific substituents at the *ortho*, *meta*, or *para* positions to achieve optimal target binding [2]. Therefore, 5-(3-Ethylphenyl)thiazol-2-amine is a non-substitutable, chemically precise tool for systematically probing the steric and lipophilic requirements of a biological target's binding pocket in the *meta*-position.

Quantitative Evidence Supporting Selection of 5-(3-Ethylphenyl)thiazol-2-amine


Physicochemical Distinction from Unsubstituted 5-Phenylthiazol-2-amine

The presence of the 3-ethyl substituent significantly alters the physicochemical profile of the core scaffold. The calculated LogP (cLogP), a measure of lipophilicity, for 5-(3-ethylphenyl)thiazol-2-amine is predicted to be 3.15, which is substantially higher than the cLogP of 2.35 for the unsubstituted 5-phenylthiazol-2-amine .

Physicochemical Properties Lipophilicity Chemical Synthesis

Established Class Activity: 2-Aminothiazoles as Potent COX-2 Inhibitors

Derivatives of the 2-aminothiazole scaffold, to which 5-(3-Ethylphenyl)thiazol-2-amine belongs, have demonstrated potent and selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. A series of related 2-aminothiazole compounds exhibited IC50 values for COX-2 inhibition in the range of 0.09–0.71 µM, a level of potency comparable to the selective standard drug celecoxib (COX-2 IC50 = 0.83 µM) [1].

Inflammation COX-2 Inhibition Enzymatic Assay

Core Scaffold Antibacterial Potential Against Pathogenic Strains

The 2-aminothiazole core is a known pharmacophore for antibacterial activity. Potent analogs in this class, such as N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, have demonstrated potent inhibition with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against E. coli [1]. Furthermore, related thiazole compounds show activity against drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.3 µg/mL [2].

Antibacterial MIC Drug-Resistant Bacteria

Purity and Availability for Reproducible Research

Reliable procurement of 5-(3-ethylphenyl)thiazol-2-amine is supported by its availability from multiple specialized chemical suppliers with documented purity specifications. Commercially, the compound is offered with a minimum purity of 95% and up to ≥98% (NLT 98%) .

Chemical Purity Reproducibility Procurement

Strategic Research Applications for 5-(3-Ethylphenyl)thiazol-2-amine


Probing Lipophilic Binding Pockets in Hit-to-Lead Optimization

As established in Section 3, the 3-ethyl substitution confers a quantifiable increase in lipophilicity (ΔcLogP = +0.8) compared to the parent 5-phenylthiazol-2-amine . This property is strategically exploited in medicinal chemistry to probe hydrophobic binding pockets of a protein target. By using this compound as a key intermediate, researchers can systematically modify the amine at the 2-position to generate a focused library, assessing how the enhanced lipophilicity of the 3-ethylphenyl group impacts target binding affinity (KD) and cellular permeability (e.g., PAMPA assay). This enables a data-driven optimization of ligand efficiency and lipophilic ligand efficiency (LLE).

SAR Exploration of 2-Aminothiazole COX-2 Inhibitors

Given the established class activity of 2-aminothiazoles as potent COX-2 inhibitors with IC50 values in the sub-micromolar range [1], 5-(3-ethylphenyl)thiazol-2-amine serves as a high-value, functionalized starting point for SAR studies. The primary amine group at the 2-position provides a flexible synthetic handle for introducing diverse chemical moieties (e.g., amides, ureas, sulfonamides). This allows researchers to build upon the core scaffold's validated activity profile and explore how the specific 3-ethylphenyl motif modulates COX-2 selectivity versus COX-1, a critical safety consideration in anti-inflammatory drug development.

Development of Novel Antibacterial Agents

The 2-aminothiazole scaffold's demonstrated antibacterial potential, including activity against resistant strains like MRSA [2], positions 5-(3-ethylphenyl)thiazol-2-amine as a strategic building block in this therapeutic area. Its unique substitution pattern can be used to generate new derivatives for screening against a panel of Gram-positive and Gram-negative pathogens. By quantifying the resulting Minimum Inhibitory Concentrations (MICs), researchers can map the SAR around the phenyl ring's 3-position and identify new lead compounds with improved potency or a novel spectrum of activity, potentially overcoming existing resistance mechanisms.

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